molecular formula C2H3N3 B124439 1H-1,2,3-Triazole CAS No. 288-36-8

1H-1,2,3-Triazole

Cat. No. B124439
CAS RN: 288-36-8
M. Wt: 69.07 g/mol
InChI Key: QWENRTYMTSOGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazole is a member of the triazoles family, which are five-membered rings containing three nitrogen atoms and two double bonds . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . It is considered a pharmacophore as it can interact with specific biological targets .


Synthesis Analysis

1H-1,2,3-Triazole was first synthesized by German chemists Otto Dimroth and Gustav Fester in 1910 by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .


Molecular Structure Analysis

1H-1,2,3-Triazole is one of the four aromatic heterocyclic compounds with two carbon atoms, three nitrogen atoms, and two double bonds . In aqueous solution, it is in equilibrium with its 2H-tautomer .


Chemical Reactions Analysis

1H-1,2,3-Triazole has been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole is planar and aromatic . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Synthesis and Molecular Diversification

1H-1,2,3-Triazole derivatives are notable for their applications in various scientific fields. These derivatives are often synthesized using catalysis with copper salts, with a focus on methods involving 1,3-dipolar cycloaddition between organic azides and terminal alkynes catalyzed by copper (Oliveira et al., 2020).

Supramolecular and Coordination Chemistry

1H-1,2,3-Triazoles are known for their diverse supramolecular interactions. Their nitrogen-rich structure allows for complexation of anions through various bonding types and enables applications in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Biological Activities

The triazole class, including 1H-1,2,3-triazoles, has been extensively studied for various biological activities. They have shown potential in areas such as anti-inflammatory, antimicrobial, antitumoral, and antiviral applications (Ferreira et al., 2013).

Proton Conduction Enhancement

1H-1,2,3-Triazole has been identified as an active group for enhancing proton conduction in polymer electrolyte membranes, demonstrating potential for applications in fuel cell technology (Zhou et al., 2005).

Technological Prospecting

1H-1,2,3-Triazoles have significant applications in various technological sectors, with a notable increase in patent registrations related to chemistry and metallurgy, human needs, and new technologies (Caiana et al., 2022).

Bioisosterism in Medicinal Chemistry

The 1,2,3-triazole ring is widely used as a bioisostere in the design of drug analogs due to its ability to mimic different functional groups, contributing to the synthesis of new active molecules (Bonandi et al., 2017).

Corrosion Inhibition

1H-1,2,3-Triazole has been studied for its properties as a corrosion inhibitor of copper, particularly in aqueous chloride solutions, which has implications in catalysis and water purification systems (Ofoegbu et al., 2017).

Ion Chemistry

Research has been conducted on the reaction mechanisms and properties of 1H-1,2,3-triazole in ion chemistry, with implications for understanding its reactivity and interaction in various chemical processes (Ichino et al., 2008).

Safety And Hazards

1H-1,2,3-Triazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1H-1,2,3-Triazole has gained tremendous interest in the last two decades mainly because of its ease of synthesis via copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its broad spectrum of chemotherapeutic potential . The recent advances in 1H-1,2,3-Triazole derivatives obtained by CuAAC as potential antifungal agents may facilitate the triazole-based antifungal development process .

properties

IUPAC Name

2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole

CAS RN

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,3-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Diazapyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,3-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Triazole
Reactant of Route 2
1H-1,2,3-Triazole
Reactant of Route 3
1H-1,2,3-Triazole
Reactant of Route 4
1H-1,2,3-Triazole

Citations

For This Compound
9,820
Citations
J Lauko, PHJ Kouwer, AE Rowan - Journal of Heterocyclic …, 2017 - Wiley Online Library
The heterocyclic family of azoles have recently become one of the most widely used members of the N‐heterocycles; the most prominent one being 1H‐1,2,3‐triazole and its derivatives. …
Number of citations: 33 onlinelibrary.wiley.com
N Boechat, MLG Ferreira, LCS Pinheiro… - Chemical Biology & …, 2014 - Wiley Online Library
Malaria is one of the most prevalent parasitic diseases in the world. The global importance of this disease, current vector control limitations, and the absence of an effective vaccine …
Number of citations: 78 onlinelibrary.wiley.com
FC da Silva, MCBV de Souza, IIP Frugulhetti… - European journal of …, 2009 - Elsevier
This paper describes the synthesis of several 1-benzyl-1H-1,2,3-triazoles attached to different carbohydrate templates and their in vitro inhibitory profile against HIV-1 reverse …
Number of citations: 249 www.sciencedirect.com
TW Kim, Y Yong, SY Shin, H Jung, KH Park, YH Lee… - Bioorganic …, 2015 - Elsevier
Rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for …
Number of citations: 70 www.sciencedirect.com
K Kumar, B Pradines, M Madamet, R Amalvict… - European journal of …, 2014 - Elsevier
1H-1,2,3-triazole tethered isatin-ferrocene conjugates were synthesized and evaluated for their antiplasmodial activities against chloroquine-susceptible (3D7) and chloroquine-…
Number of citations: 82 www.sciencedirect.com
EM Burgess, R Carithers… - Journal of the American …, 1968 - ACS Publications
(3) Photolyses were conducted at ambient temperature using a 450-W Hanovia, high-pressuremercury discharge lamp in a quartz probe.(4) F. Moulin, Helv. Chim. Acta, 35, 177 (1952).(…
Number of citations: 142 pubs.acs.org
SK Avula, A Khan, NU Rehman, MU Anwar, Z Al-Abri… - Bioorganic …, 2018 - Elsevier
Inhibition of α-glucosidase is an effective strategy for controlling the post-prandial hyperglycemia in diabetic patients. For the identification of new inhibitors of this enzyme, a series of …
Number of citations: 83 www.sciencedirect.com
A Haque, MF Hsieh, SI Hassan, MSH Faizi… - Journal of Molecular …, 2017 - Elsevier
A series of ferrocene-1H-1,2,3-triazole hybrids namely 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole (1), 1-(4,4′-dinitro-2-biphenyl)-4-ferrocenyl-1H-1,2,3-triazole (2), 1-(3-chloro-4-…
Number of citations: 44 www.sciencedirect.com
P Singh, P Sharma, A Anand, PMS Bedi, T Kaur… - European journal of …, 2012 - Elsevier
1H-1,2,3-triazole tethered isatin conjugates have been synthesized and evaluated for cytotoxicity on four human cancer cell lines. The results revealed 5a, 5c, 5e and 5n proved to be …
Number of citations: 80 www.sciencedirect.com
R Raj, P Singh, P Singh, J Gut, PJ Rosenthal… - European journal of …, 2013 - Elsevier
We describe the synthesis and antimalarial activities of 1H-1,2,3-triazole tethered 7-chloroquinoline-isatin hybrids. Activity against cultured parasites was dependent on the C-5 …
Number of citations: 142 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.